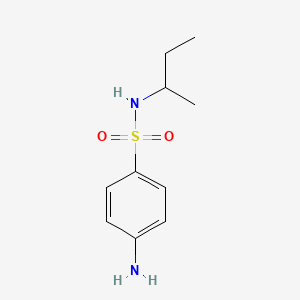

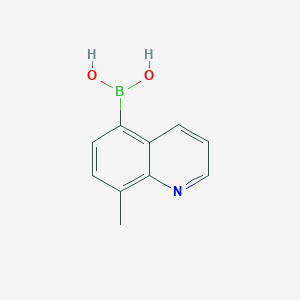

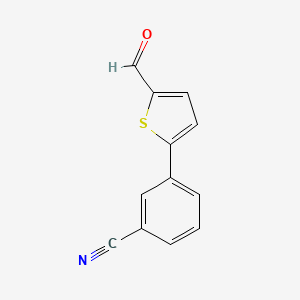

![molecular formula C9H15NO2 B1335490 2-[(2-Furylmethyl)amino]-1-butanol CAS No. 892582-00-2](/img/structure/B1335490.png)

2-[(2-Furylmethyl)amino]-1-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2-Furylmethyl)amino]-1-butanol” is an organic compound with the molecular formula C9H15NO2 . It is also known by other synonyms such as “2-(furan-2-ylmethylamino)butan-1-ol” and "N-furfuryl-2-aminobutan-1-ol" .

Molecular Structure Analysis

The molecular weight of “2-[(2-Furylmethyl)amino]-1-butanol” is 169.22 g/mol . The InChI code is “InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3” and the canonical SMILES is "CCC(CO)NCC1=CC=CO1" .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Furylmethyl)amino]-1-butanol” are not available, it’s worth noting that similar compounds can undergo imine formation when reacted with an aldehyde or ketone in the presence of a primary amine .Physical And Chemical Properties Analysis

The compound has several computed properties such as a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 169.110278721 g/mol .Aplicaciones Científicas De Investigación

1. Synthesis and Applications of Amino-Functionalized Carbon Nanomaterials

- Summary of Application : Amino-functionalized carbon nanomaterials have attracted considerable attention due to their enhanced dispersion, solubilization, and processability. The introduction of amino groups unlocks new strategies for the interaction between nanomaterials and other molecules .

- Methods of Application : The introduction of amino groups in carbon-based nanostructures is achieved through tailored approaches in organic chemistry .

- Results or Outcomes : The introduction of amino groups enhances the dispersion, solubilization, and processability of materials, particularly carbon-based nanomaterials .

2. Synthesis of 2-[(2-Furylmethyl)(imidazol-1-ylcarbonyl)amino]-

- Summary of Application : Derivatives of (RS)-2-[(2-furylmethyl)(imidazol-l-ylcarbonyl)amino]alkanoate were synthesized and studied for their fungicidal activity against rice seed diseases .

- Methods of Application : Large numbers of (RS)-2-[(2-furylmethyl)(imidazol-l-ylcarbonyl)amino]alkanoates and their homologues were synthesized .

- Results or Outcomes : Most of the compounds exhibited strong activity against Gibberella fujikuroi. Some of them were also highly fungitoxic against Cochliobolus miyabeanus and Pyricularia oryzae .

3. 2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride

- Summary of Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .

- Methods of Application : The compound is synthesized and then used in further reactions to produce other organic compounds .

- Results or Outcomes : The specific outcomes depend on the reactions in which this compound is used .

4. Synthesis of 2-[(2-Furylmethyl)(imidazol-1-ylcarbonyl)amino]-

- Summary of Application : Derivatives of this compound were synthesized and studied for their fungicidal activity against rice seed diseases .

- Methods of Application : Large numbers of these derivatives were synthesized and their fungitoxic activity was measured in in vitro and in vivo tests .

- Results or Outcomes : Most of the compounds exhibited strong activity against Gibberella fujikuroi. Some of them were also highly fungitoxic against Cochliobolus miyabeanus and Pyricularia oryzae .

5. 2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride

- Summary of Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .

- Methods of Application : The compound is synthesized and then used in further reactions to produce other organic compounds .

- Results or Outcomes : The specific outcomes depend on the reactions in which this compound is used .

6. Buchwald–Hartwig reaction

- Summary of Application : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is an imperative and vital conversion in organic synthesis. One of its products, arylamines, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

- Methods of Application : The reaction is conducted under mild and ambient conditions in water, using a variety of commercially available Pd complexes and ligands .

- Results or Outcomes : The reaction has wide scope and its synthetic applicability roots primarily from the inadequacies of typical methods for the synthesis of aromatic C–N bonds .

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWSSYQZJXXNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406016 |

Source

|

| Record name | 2-{[(Furan-2-yl)methyl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)amino]-1-butanol | |

CAS RN |

892582-00-2 |

Source

|

| Record name | 2-{[(Furan-2-yl)methyl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

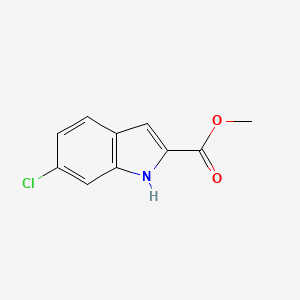

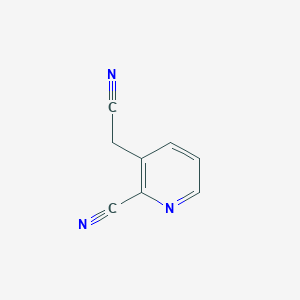

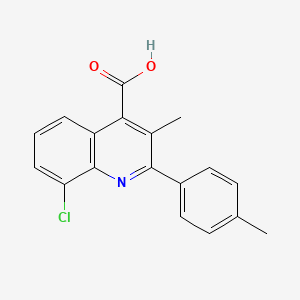

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)